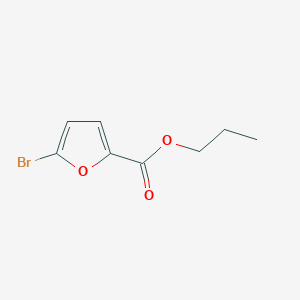![molecular formula C20H14N2O B14316091 2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline CAS No. 113396-34-2](/img/structure/B14316091.png)
2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline is a complex organic compound that features a unique structure combining a phenylbuta-1,3-dienyl group with an oxazoloquinoline framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline typically involves multi-step organic reactions. One common method includes the Heck reaction, where a vinyl halide is coupled with a styrene derivative in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like toluene at elevated temperatures (around 80°C) to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and luminescent compounds.
作用機序
The mechanism of action of 2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Phenylbuta-1,3-dienylpyridine: Shares a similar butadienyl group but differs in the heterocyclic framework.
4-(9-Ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl derivatives: Similar in having a butadienyl spacer but with different substituents.
Uniqueness
2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline is unique due to its combination of the oxazoloquinoline framework with the phenylbuta-1,3-dienyl group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
特性
CAS番号 |
113396-34-2 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
2-(4-phenylbuta-1,3-dienyl)-[1,3]oxazolo[4,5-h]quinoline |
InChI |
InChI=1S/C20H14N2O/c1-2-7-15(8-3-1)9-4-5-11-18-22-17-13-12-16-10-6-14-21-19(16)20(17)23-18/h1-14H |
InChIキー |
FJCKPRAYGWDHNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC2=NC3=C(O2)C4=C(C=CC=N4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)


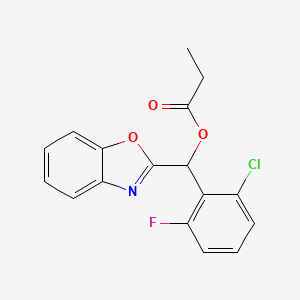
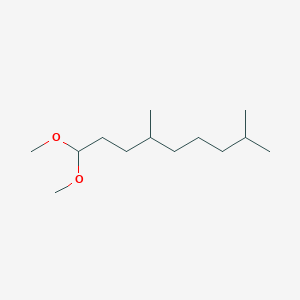

![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
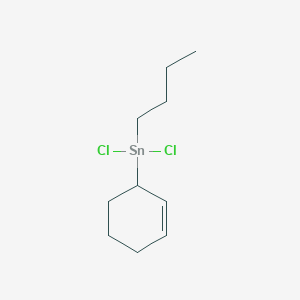

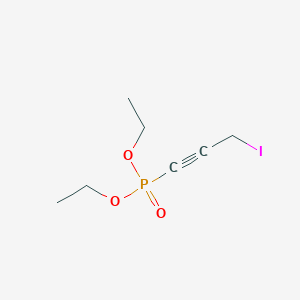
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
